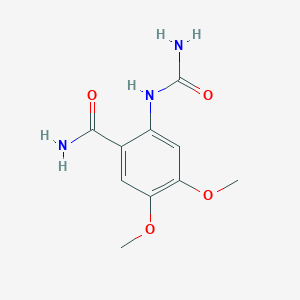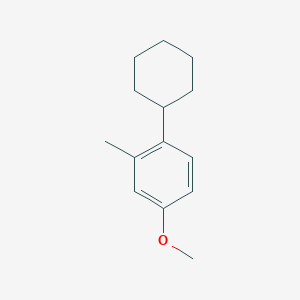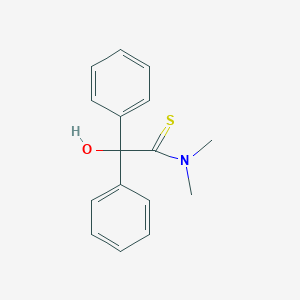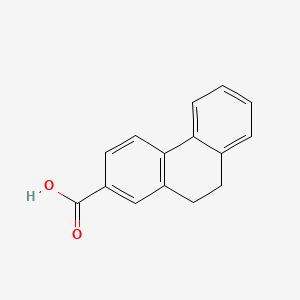
2-Phenanthrenecarboxylic acid, 9,10-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenanthrenecarboxylic acid, 9,10-dihydro- is an organic compound with the molecular formula C15H10O2 It is a derivative of phenanthrene, a polycyclic aromatic hydrocarbon, and features a carboxylic acid group attached to the phenanthrene ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenanthrenecarboxylic acid, 9,10-dihydro- can be achieved through several methods. One common approach involves the reduction-cyclization of 2-nitroanilines and 9,10-phenanthrenequinone in the presence of indium and acetic acid under reflux conditions . Another method includes the palladium-catalyzed Heck reaction, which allows for the formation of 9,10-dihydro phenanthrene derivatives .
Industrial Production Methods
Industrial production of 2-Phenanthrenecarboxylic acid, 9,10-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
Types of Reactions
2-Phenanthrenecarboxylic acid, 9,10-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form 9,10-phenanthrenequinone.
Reduction: Reduction reactions can convert it into different hydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the phenanthrene ring system.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions include 9,10-phenanthrenequinone, various hydro derivatives, and substituted phenanthrene compounds, depending on the specific reagents and conditions used.
科学研究应用
2-Phenanthrenecarboxylic acid, 9,10-dihydro- has several scientific research applications:
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and diagnostic tools.
Industry: It finds use in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2-Phenanthrenecarboxylic acid, 9,10-dihydro- involves its interaction with molecular targets and pathways within biological systems. As a photoclick reagent, it undergoes light-initiated bioorthogonal photoclick cycloaddition reactions with electron-rich vinyl ether functionalities, allowing for precise spatiotemporal control within biological applications . This method requires no catalyst and is compatible with cells, making it a valuable tool in biological research.
相似化合物的比较
Similar Compounds
Similar compounds to 2-Phenanthrenecarboxylic acid, 9,10-dihydro- include:
- 9,10-Dioxo-9,10-dihydrophenanthrene-2-carboxylic acid
- 2-Phenanthrenecarboxylic acid, 9,10-dihydro-7-(octyloxy)-
Uniqueness
What sets 2-Phenanthrenecarboxylic acid, 9,10-dihydro- apart from similar compounds is its specific structural configuration and reactivity. Its ability to undergo light-initiated bioorthogonal photoclick cycloaddition reactions with high efficiency and compatibility with biological systems makes it particularly unique and valuable in scientific research .
属性
CAS 编号 |
64057-62-1 |
|---|---|
分子式 |
C15H12O2 |
分子量 |
224.25 g/mol |
IUPAC 名称 |
9,10-dihydrophenanthrene-2-carboxylic acid |
InChI |
InChI=1S/C15H12O2/c16-15(17)12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9H,5-6H2,(H,16,17) |
InChI 键 |
KDKMJRJRONOCSH-UHFFFAOYSA-N |
规范 SMILES |
C1CC2=C(C=CC(=C2)C(=O)O)C3=CC=CC=C31 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Hydroxy-n-[2-(pyrimidin-2-ylsulfamoyl)ethyl]butanamide](/img/structure/B13993998.png)
![2-Pyridineethanol,a,b-dimethyl-a-[1-(2-pyridinyl)ethyl]-](/img/structure/B13994004.png)
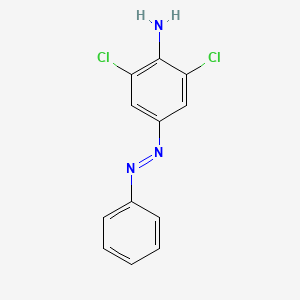

![N-[2-(aziridin-1-yl)ethyl]-6-chloropyridazin-3-amine](/img/structure/B13994028.png)
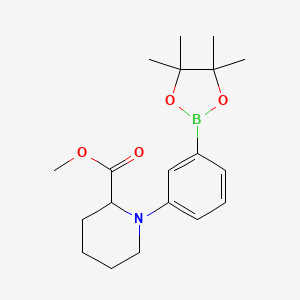
![[6-[[bis(prop-2-enyl)amino]methylidene]-5-hydroxy-9-(methoxymethyl)-9a,11a-dimethyl-1,4,7-trioxo-2,3,3a,9,10,11-hexahydroindeno[4,5-h]isochromen-10-yl] acetate](/img/structure/B13994041.png)
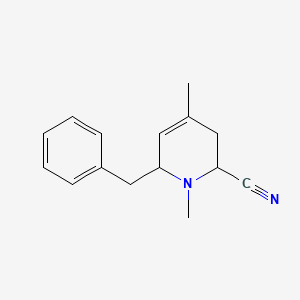
![4-[(8-hydroxyquinolin-5-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B13994057.png)

